molecular formula C12H20N2O8 B13725043 Ethylenediamine-n,n'-diglutaric acid

Ethylenediamine-n,n'-diglutaric acid

Cat. No.: B13725043
M. Wt: 320.30 g/mol
InChI Key: YALOGARCTWURTE-OCAPTIKFSA-N
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Description

Ethylenediamine-n,n’-diglutaric acid is a biodegradable chelating agent that has gained attention for its ability to form stable complexes with metal ions. This compound is particularly attractive as an environmentally friendly alternative to traditional chelating agents like ethylenediaminetetraacetic acid, which are not biodegradable and can have adverse environmental effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethylenediamine-n,n’-diglutaric acid can be synthesized through a series of chemical reactions involving ethylenediamine and glutaric acid. The reaction typically involves the formation of amide bonds between the amine groups of ethylenediamine and the carboxyl groups of glutaric acid. The reaction conditions often include the use of a dehydrating agent to facilitate the formation of the amide bonds .

Industrial Production Methods: In industrial settings, the production of ethylenediamine-n,n’-diglutaric acid may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and crystallization to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions: Ethylenediamine-n,n’-diglutaric acid undergoes various chemical reactions, including complexation with metal ions, oxidation, and reduction. The compound’s ability to form stable complexes with metal ions makes it useful in applications where metal ion sequestration is required .

Common Reagents and Conditions: Common reagents used in reactions involving ethylenediamine-n,n’-diglutaric acid include metal salts, oxidizing agents, and reducing agents. The reaction conditions can vary depending on the desired outcome, but they often involve aqueous solutions and controlled pH levels .

Major Products Formed: The major products formed from reactions involving ethylenediamine-n,n’-diglutaric acid depend on the specific reaction. For example, complexation reactions with metal ions result in the formation of metal-chelate complexes, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound .

Scientific Research Applications

Ethylenediamine-n,n’-diglutaric acid has a wide range of scientific research applications. In chemistry, it is used as a chelating agent to sequester metal ions in various reactions. In biology and medicine, it is studied for its potential use in drug delivery systems and as a component in diagnostic assays. In industry, it is used in applications such as water treatment, soil remediation, and the production of biodegradable cleaning agents .

Mechanism of Action

The mechanism by which ethylenediamine-n,n’-diglutaric acid exerts its effects primarily involves its ability to form stable complexes with metal ions. The compound’s amine and carboxyl groups interact with metal ions, forming strong coordination bonds. This chelation process can sequester metal ions, preventing them from participating in unwanted chemical reactions .

Comparison with Similar Compounds

Ethylenediamine-n,n’-diglutaric acid is similar to other chelating agents such as ethylenediaminetetraacetic acid and ethylenediamine-n,n’-disuccinic acid. its biodegradability sets it apart from these compounds, making it a more environmentally friendly option. Other similar compounds include nitrilotriacetic acid, iminodisuccinic acid, and methylglycinediacetic acid .

Properties

Molecular Formula

C12H20N2O8

Molecular Weight

320.30 g/mol

IUPAC Name

(2R)-2-[2-[[(1S)-1,3-dicarboxypropyl]amino]ethylamino]pentanedioic acid

InChI

InChI=1S/C12H20N2O8/c15-9(16)3-1-7(11(19)20)13-5-6-14-8(12(21)22)2-4-10(17)18/h7-8,13-14H,1-6H2,(H,15,16)(H,17,18)(H,19,20)(H,21,22)/t7-,8+

InChI Key

YALOGARCTWURTE-OCAPTIKFSA-N

Isomeric SMILES

C(CC(=O)O)[C@H](C(=O)O)NCCN[C@@H](CCC(=O)O)C(=O)O

Canonical SMILES

C(CC(=O)O)C(C(=O)O)NCCNC(CCC(=O)O)C(=O)O

Origin of Product

United States

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